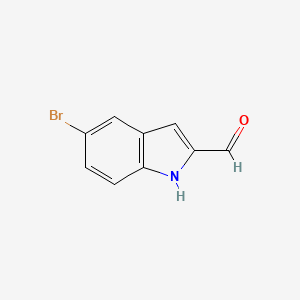

5-bromo-1H-indole-2-carbaldehyde

Overview

Description

5-Bromo-1H-indole-2-carbaldehyde (CAS: 53590-50-4) is a halogenated indole derivative featuring a bromine atom at the 5-position and an aldehyde group at the 2-position of the indole core. Its molecular formula is C₉H₆BrNO, with a molecular weight of 224.05 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from the electron-withdrawing aldehyde group and the bromine substituent, which facilitate cross-coupling reactions, nucleophilic substitutions, and condensations . Commercial availability in various purities (e.g., 97%) and quantities (mg to gram scales) underscores its utility in research .

Biological Activity

5-Bromo-1H-indole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

This compound is an indole derivative characterized by the presence of a bromine atom at the 5-position and an aldehyde functional group at the 2-position. Its molecular formula is with a molecular weight of approximately 215.06 g/mol. The compound exhibits a pale yellow solid appearance and has been synthesized through various chemical pathways, often involving reactions with different reagents such as sodium hydride and methyl iodide .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 5-bromoindole derivatives, including this compound. A notable study synthesized several 5-bromoindole-2-carboxamides and evaluated their antibacterial activity against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, demonstrating superior activity compared to standard antibiotics like gentamicin and ciprofloxacin .

Table 1: Antibacterial Activity of 5-Bromoindole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria | Comparison to Standards |

|---|---|---|---|

| 7a | 0.35 | E. coli | Higher than gentamicin |

| 7b | 0.75 | P. aeruginosa | Higher than ciprofloxacin |

| 7c | 1.25 | Klebsiella pneumoniae | Comparable |

The mechanisms through which this compound exerts its antibacterial effects are still being elucidated. It is hypothesized that the indole structure may interfere with bacterial protein synthesis or disrupt cell membrane integrity, leading to bacterial cell death . Furthermore, studies on related indole derivatives suggest that they may act as inhibitors of key bacterial enzymes or pathways involved in cell wall synthesis or metabolic processes .

Antiviral Potential

In addition to its antibacterial properties, there is emerging evidence that indole derivatives may possess antiviral activity. For instance, some studies have explored their potential as inhibitors of HIV integrase, a critical enzyme in the viral replication cycle. Indole derivatives have shown promise in inhibiting integrase activity, suggesting that compounds like this compound could be further investigated for antiviral applications .

Case Studies

Several case studies have documented the biological activity of indole derivatives, including those related to this compound:

- Antibacterial Efficacy : A study demonstrated that specific synthesized derivatives displayed remarkable antibacterial efficacy against multi-drug resistant strains of E. coli, indicating their potential as alternatives to conventional antibiotics.

- Antiviral Activity : Another investigation assessed the inhibitory effects of indole derivatives on HIV integrase, revealing IC50 values that suggest moderate potency in preventing viral replication.

- Cytotoxicity Assessment : Research into the cytotoxic effects of various indole compounds indicated that while some exhibit significant antibacterial properties, they also require careful evaluation for cytotoxicity in mammalian cells to ensure safety for therapeutic use .

Scientific Research Applications

Synthesis of Indole Derivatives

5-Bromo-1H-indole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various indole derivatives. These derivatives are vital in pharmaceuticals and agrochemicals due to their diverse biological activities.

Key Applications:

- Pharmaceuticals: Indole derivatives synthesized from this compound have shown potential as anti-cancer agents and antimicrobial agents.

- Agrochemicals: Certain derivatives exhibit herbicidal and fungicidal properties.

Development of Fluorescent Probes

This compound is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, enhancing the understanding of biological systems.

Case Study:

- A study demonstrated the use of 5-bromo-1H-indole-2-carbaldehyde in synthesizing fluorescent probes that can selectively bind to specific biomolecules, facilitating real-time imaging of cellular activities .

Medicinal Chemistry

In drug discovery, this compound has been instrumental in developing new therapeutic agents. Its ability to interact with various biological targets makes it a valuable compound for designing drugs.

Notable Findings:

- Research has shown that derivatives of this compound exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity . For instance, certain analogues displayed a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial properties .

Organic Synthesis

As a reagent, this compound is valuable in organic synthesis for constructing complex molecules with specific functional groups.

Synthesis Examples:

- It has been used in the Van Leusen three-component reaction to produce a library of indole derivatives, showcasing its versatility in generating diverse chemical entities .

Material Science

The compound is also explored in material science for developing novel materials with unique electronic properties. These materials can enhance the performance of electronic devices.

Research Insights:

- Studies have indicated potential applications in organic electronics due to the electronic characteristics imparted by the indole structure .

Data Table: Applications Overview

| Application Area | Description | Notable Findings |

|---|---|---|

| Synthesis of Indole Derivatives | Key intermediate for pharmaceuticals and agrochemicals | Anti-cancer and antimicrobial properties |

| Development of Fluorescent Probes | Used for biological imaging | Real-time visualization of cellular processes |

| Medicinal Chemistry | Drug discovery and development | Effective against MRSA with low cytotoxicity |

| Organic Synthesis | Reagent for constructing complex molecules | Versatile in generating diverse chemical entities |

| Material Science | Development of materials with unique electronic properties | Potential applications in organic electronics |

Chemical Reactions Analysis

Oxidation of the Aldehyde Group

The aldehyde moiety can be oxidized to a carboxylic acid under controlled conditions.

- Mechanism : Oxidation proceeds via radical intermediates or through chromate ester formation in acidic media .

- Applications : Carboxylic acid derivatives are key intermediates for peptide coupling and bioactive molecule synthesis .

Reduction of the Aldehyde Group

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Methanol, 0°C → RT | NaBH₄ | 5-Bromo-1H-indole-2-methanol | 92% | |

| Dry THF, reflux | LiAlH₄ | 5-Bromo-1H-indole-2-methanol | 85% |

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 participates in cross-coupling and substitution reactions.

- Key Insight : Palladium catalysts enable aryl/heteroaryl introductions, while copper facilitates amination .

Acylation at the Indole Nitrogen

The NH group undergoes acylation under basic conditions.

Condensation Reactions

The aldehyde participates in hydrazone and imine formation.

- Applications : Hydrazones are precursors for heterocyclic compounds (e.g., indole-fused triazoles) .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at unsubstituted positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Bromo-3-nitro-1H-indole-2-carbaldehyde | 45% | |

| Sulfonation | ClSO₃H, DCM, RT | 5-Bromo-3-sulfo-1H-indole-2-carbaldehyde | 38% |

- Regioselectivity : Electrophiles preferentially attack position 3 due to electron-rich indole π-system .

Comparative Reactivity Analysis

| Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) | Key Factors Influencing Reactivity |

|---|---|---|---|

| Aldehyde | Oxidation/Reduction | 5 | Electronic effects from indole ring |

| Bromine | Cross-Coupling | 4 | Catalyst efficiency, steric hindrance |

| Indole NH | Acylation | 3 | Base strength, solvent polarity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via formylation of brominated indole precursors. For example, 5-bromoindole can undergo Vilsmeier-Haack formylation using POCl₃ and DMF under reflux to introduce the aldehyde group at the 2-position . Alternative approaches include transition-metal-catalyzed cross-coupling or click chemistry (e.g., CuI-catalyzed azide-alkyne cycloaddition) for functionalizing pre-brominated indole scaffolds, though these methods require careful optimization of solvent systems (e.g., PEG-400/DMF mixtures) and catalyst loading (e.g., 1.0 g CuI per mmol substrate) to achieve yields of 25–50% . Key Variables :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–90°C | Higher temps accelerate side reactions (e.g., decomposition). |

| Solvent | PEG-400/DMF (2:1) | Enhances solubility of polar intermediates . |

| Catalyst Loading | 10–20 mol% CuI | Excess catalyst may increase byproduct formation. |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, and ¹⁹F if fluorinated analogs are present), HRMS, and TLC. For example:

- ¹H NMR : Aldehyde protons appear as sharp singlets at δ 9.8–10.2 ppm, while indole NH signals resonate at δ 10.5–12.0 ppm (exchangeable in D₂O) .

- HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺) confirm molecular weight with <5 ppm error .

- TLC : Use 70:30 EtOAc/hexane (Rf ≈ 0.30) to monitor reaction progress .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

- Methodological Answer : Flash column chromatography with gradient elution (e.g., hexane → EtOAc) is standard. For polar byproducts, silica gel pretreated with 5% triethylamine improves resolution. Recrystallization from EtOH/water (9:1) or CH₂Cl₂/pentane (80:20) can yield high-purity crystals, though care must be taken to avoid aldehyde oxidation during solvent removal .

Advanced Research Questions

Q. How can reaction pathways for this compound be optimized to minimize competing side reactions (e.g., dimerization or oxidation)?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent aldehyde oxidation.

- Additives : Use radical scavengers (e.g., BHT) or stabilizing ligands (e.g., PPh₃) in Cu-catalyzed reactions to suppress radical pathways .

- Low-Temperature Workup : Quench reactions at 0–5°C to stabilize reactive intermediates.

Computational modeling (DFT) of transition states can predict selectivity issues, such as undesired C3 vs. C2 formylation .

Q. What computational tools are recommended for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map HOMO/LUMO distributions, focusing on the electron-withdrawing effects of the bromine and aldehyde groups.

- Molecular Dynamics : Simulate solvation effects in DMF or DMSO to guide solvent selection for reactions .

Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound derivatives?

- Methodological Answer : Use SHELXL for refinement, particularly for handling twinning or high-resolution data. OLEX2 provides an integrated workflow for structure solution, including charge-flipping algorithms for challenging datasets. For example, SHELXL’s TWIN and BASF commands can model twinned crystals, while hydrogen bonding networks are visualized using Mercury .

Q. What strategies address solubility challenges of this compound in aqueous or polar aprotic solvents?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/water (1:4) for biological assays or THF/DMF (3:1) for coupling reactions.

- Derivatization : Convert the aldehyde to a hydrazone or oxime for improved solubility without altering reactivity .

Q. How can regioselectivity be controlled in further functionalization (e.g., C-H activation or cross-coupling)?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., pyridine or amides) at C3 to steer Pd-catalyzed coupling to C4/C6 positions.

- Microwave Assistance : Accelerate Buchwald-Hartwig amination selectively at the bromine site using XPhos ligands .

Q. Data Contradictions and Validation

- Discrepancy Note : reports 50% yield for triazole derivatives using CuI, while achieves only 25% under similar conditions. This suggests sensitivity to substituent electronic effects (e.g., fluorophenyl vs. methoxyphenyl groups), necessitating iterative screening of catalyst/substrate ratios .

- Validation Protocol : Replicate syntheses with in-situ IR monitoring to track aldehyde formation and LC-MS to identify side products.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-bromo-1H-indole-2-carbaldehyde with structurally related indole carbaldehydes, emphasizing substituent positions, physicochemical properties, and applications:

Key Research Findings

Physicochemical and Spectral Differences

- Aldehyde Position : Moving the aldehyde from C2 to C3 (e.g., 5-bromo-1H-indole-3-carbaldehyde) alters hydrogen-bonding patterns in crystals, favoring N–H⋯O interactions over Br-involved packing .

- Substituent Effects :

- Methylation at N1 (e.g., 5-bromo-1-methyl-1H-indole-3-carbaldehyde) increases steric bulk and lipophilicity, impacting solubility and bioactivity .

- Halogen Variation : Replacing Br with Cl (e.g., 6-chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole, Compound 8, ) reduces molecular weight but maintains similar reactivity .

Preparation Methods

Synthetic Routes Overview

The preparation of 5-bromo-1H-indole-2-carbaldehyde involves strategic functionalization of the indole core. Two primary approaches dominate: regioselective bromination followed by formylation or formylation followed by bromination . Additional methods leverage oxidation or catalytic processes to construct the aldehyde group.

Key Preparation Methods

Bromination Followed by Formylation

This approach prioritizes introducing the bromine atom at the 5-position before formylating the 2-position.

Step 1: Bromination of Indole

Bromination typically occurs via electrophilic substitution. For example:

- Substrate : Indole-2-carbaldehyde derivatives.

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., dichloromethane or acetic acid).

- Conditions : 0–5°C to control regioselectivity, ensuring bromination at the 5-position rather than the 3- or 4-position.

Step 2: Formylation of the Brominated Indole

Formylation can be achieved via:

- Vilsmeier-Haack Reaction : Reacting with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a formyl iminium ion, which reacts with the indole.

- Reductive Formylation : Using formic acid derivatives or formaldehyde under reducing conditions (e.g., sodium borohydride).

Example :

A Vilsmeier-Haack reaction of 5-bromoindole in DMF/POCl₃ yields this compound, purified via recrystallization (yield: ~60–70%).

Formylation Followed by Bromination

This route minimizes steric hindrance from the aldehyde group during bromination.

Step 1: Formylation of Indole

- Method : Oxidation of a hydroxymethyl intermediate (e.g., 5-bromo-1H-indole-2-methanol) using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).

- Conditions : Dichloromethane (DCM) at room temperature, yielding the aldehyde.

Step 2: Bromination

- Reagents : Br₂ in acetic acid or NBS in DCM.

- Conditions : 0–25°C, with catalysts (e.g., FeBr₃) to direct bromination to the 5-position.

Example :

Oxidation of 5-bromo-1H-indole-2-methanol with DMP produces this compound (yield: ~44–50%).

Alternative Methods

- Catalytic Formylation : Transition-metal catalysis (e.g., palladium) for direct formylation of pre-brominated indoles.

- Reductive Amination : Converting nitriles or esters to aldehydes using borane or lithium aluminum hydride.

Reaction Conditions and Reagents

The table below summarizes key parameters from validated protocols:

Optimization Strategies

- Regioselectivity : Bromination at 5-position requires low temperatures (0–5°C) to suppress competing 3-substitution.

- Purification : Recrystallization from ethanol or ethyl acetate enhances purity (>99%).

- Catalyst Use : FeBr₃ or AgNO₃ improves bromination efficiency.

Applications in Medicinal Chemistry

This compound serves as a precursor to bioactive molecules:

Properties

IUPAC Name |

5-bromo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFABANPJKXPUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542866 | |

| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-50-4 | |

| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.